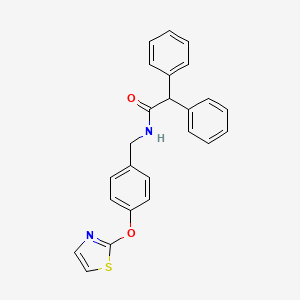

2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

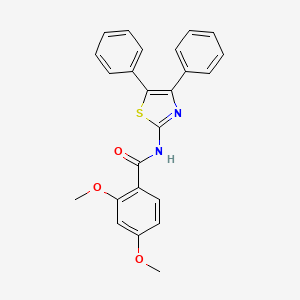

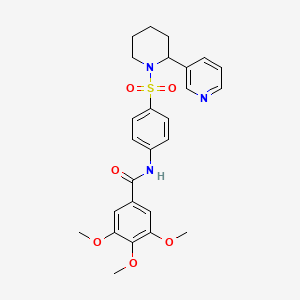

2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a chemical compound with the molecular formula C24H20N2O2S and a molecular weight of 400.5. It is a part of a collection of rare and unique chemicals .

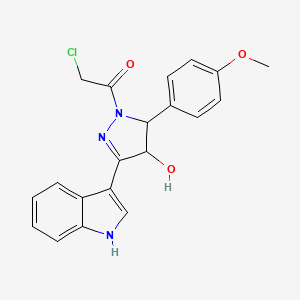

Molecular Structure Analysis

The molecular structure of 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Scientific Research Applications

Antimicrobial Agent

The thiazole moiety present in the compound is known for its antimicrobial properties . This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens. Its mode of action may involve the disruption of microbial cell wall synthesis or interference with essential bacterial enzymes.

Anticancer Activity

Thiazole derivatives have been studied for their antiproliferative effects, particularly against breast cancer cell lines like MCF7 . The compound could be a candidate for exploring novel anticancer therapies, potentially offering a new mechanism of action against estrogen receptor-positive cancers.

Drug Design and Molecular Modelling

The compound’s unique structure makes it suitable for molecular docking studies . Researchers can use computational models to predict how this compound interacts with various biological targets, which is crucial for rational drug design and the development of new therapeutics.

Neuroprotective Applications

Thiazole compounds have shown promise as neuroprotective agents . This particular derivative could be explored for its potential to protect neuronal cells against damage, which is beneficial in the treatment of neurodegenerative diseases.

Antioxidant Properties

The thiazole ring has been associated with antioxidant activity . This compound could be assessed for its ability to neutralize free radicals, which may lead to the development of protective agents against oxidative stress-related conditions.

Analgesic and Anti-inflammatory Uses

Compounds with a thiazole core have demonstrated analgesic and anti-inflammatory activities . This suggests that 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide could be a valuable addition to the pain management and anti-inflammatory drug arsenal.

Agricultural Chemicals

Given its potential antimicrobial properties, this compound could be evaluated as a bioactive agent in the development of new fungicides or bactericides for agricultural use, helping to protect crops from various diseases .

Environmental Applications

While specific environmental applications for this compound are not directly cited in the literature, its antimicrobial properties could be leveraged in environmental bioremediation processes, such as the treatment of contaminated water or soil .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have shown weak COX-1 inhibitory activity .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some thiazole derivatives have demonstrated anti-inflammatory activity and inhibition of albumin denaturation .

properties

IUPAC Name |

2,2-diphenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-23(22(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-18-11-13-21(14-12-18)28-24-25-15-16-29-24/h1-16,22H,17H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNPPHWEJTXEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)

![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)

![2-((4-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926414.png)

![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)